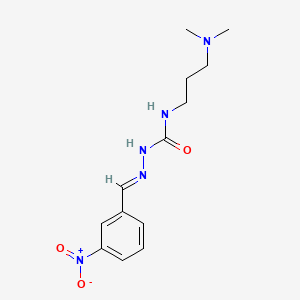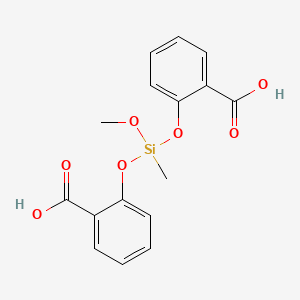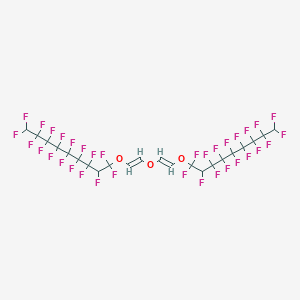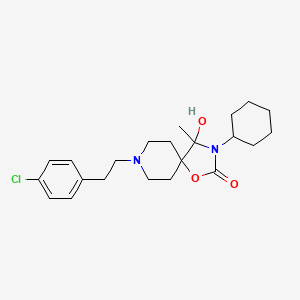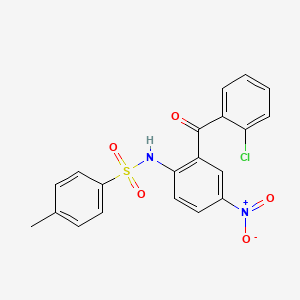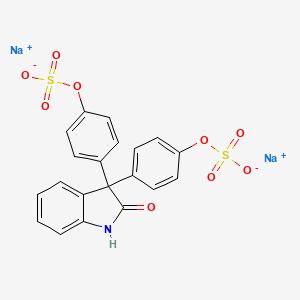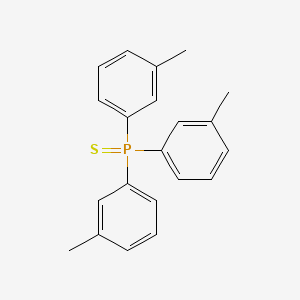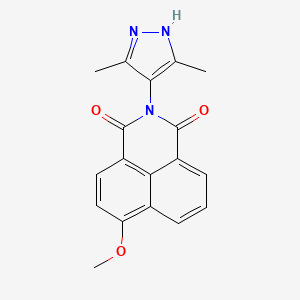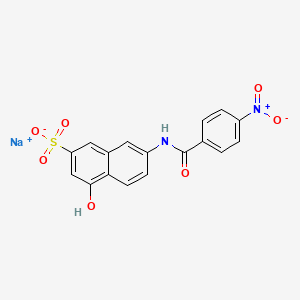
Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxyl, nitrobenzoyl, and sulphonate groups. Its molecular formula is C17H12N2NaO6S, and it is commonly used in research due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate typically involves multiple steps. One common method includes the nitration of 4-hydroxy-7-amino-naphthalene-2-sulphonic acid, followed by the acylation with 4-nitrobenzoyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are employed to maintain consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Applied in the manufacturing of dyes and pigments.
Wirkmechanismus
The mechanism by which Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitrobenzoyl group plays a crucial role in these interactions, often participating in electron transfer processes and forming stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-hydroxy-7-((4-aminobenzoyl)amino)naphthalene-2-sulphonate
- Sodium 4-hydroxy-7-((4-methylbenzoyl)amino)naphthalene-2-sulphonate
- Sodium 4-hydroxy-7-((4-chlorobenzoyl)amino)naphthalene-2-sulphonate
Uniqueness
Compared to similar compounds, Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in reactions where the nitro group plays a pivotal role .
Eigenschaften
CAS-Nummer |
94232-37-8 |
|---|---|
Molekularformel |
C17H11N2NaO7S |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
sodium;4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N2O7S.Na/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23;/h1-9,20H,(H,18,21)(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
MSXMLSRQONIBQV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
